molecular formula C18H23NO4S2 B2984764 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 2034258-62-1

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2984764
M. Wt: 381.51
InChI Key: VXTCEXSWQQHYTE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23NO4S2 and its molecular weight is 381.51. The purity is usually 95%.
The exact mass of the compound N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Agents

Researchers have synthesized a series of derivatives related to the mentioned compound, assessing their antiproliferative activity against various cancer cell lines. These compounds were evaluated in vitro for their effectiveness against MCF-7, HeLa, A-549, and Du-145 cancer cell lines. Preliminary bioassays suggested that most compounds exhibited varying degrees of antiproliferative activity. Specifically, compounds 2d, 2g, 2i, 4e, 4h, and 4k were identified as the most active, demonstrating potent inhibitory effects with IC50 values ranging from 1.82-4.28 µM across different cell lines, highlighting the compound's potential as a basis for developing new antiproliferative agents (Pawar, Pansare, & Shinde, 2018).

Antibacterial Agents

In another study, novel heterocyclic compounds containing a sulfonamido moiety, which includes the structure of the mentioned compound, were synthesized with the aim of discovering new antibacterial agents. These compounds were tested for their antibacterial activity, and several showed high activities. This research underscores the potential of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide derivatives as a scaffold for developing new antibacterial drugs (Azab, Youssef, & El‐Bordany, 2013).

Carbonic Anhydrase Inhibition

A study focused on the synthesis and in vitro inhibition of metal complexes derived from a pyrazole-based sulfonamide, similar to the compound , on human erythrocyte carbonic anhydrase isozymes I and II. These complexes exhibited effective inhibitory activity on both isozymes, suggesting the potential utility of such compounds in designing inhibitors for carbonic anhydrase-related disorders (Büyükkıdan et al., 2017).

Organic Electronics

In the field of organic electronics, derivatives of the mentioned compound have been explored for enhancing the performance and stability of polymer solar cells. A particular study demonstrated the use of a modified PEDOT:PSS layer with an additive to improve the electrical conductivity, optical characteristics, and overall power conversion efficiency of the solar cells. This research highlights the potential applications of sulfonamide derivatives in improving the material properties for organic electronics and photovoltaic devices (Xu et al., 2017).

properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-14-7-8-17(24-14)25(21,22)19-13-18(20,15-5-3-2-4-6-15)16-9-11-23-12-10-16/h2-8,16,19-20H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCEXSWQQHYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide

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